molecular formula C9H9NO3 B8066138 2-Ethenyl-4-methoxy-1-nitrobenzene CAS No. 126759-31-7

2-Ethenyl-4-methoxy-1-nitrobenzene

Cat. No.: B8066138
CAS No.: 126759-31-7
M. Wt: 179.17 g/mol
InChI Key: VMTWYWDOHGONIK-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methoxy-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at position 1, a methoxy (-OCH₃) group at position 4, and an ethenyl (-CH=CH₂) group at position 2.

Properties

IUPAC Name

2-ethenyl-4-methoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTWYWDOHGONIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569111
Record name 2-Ethenyl-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126759-31-7
Record name 2-Ethenyl-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Methoxy-1-nitrobenzene

  • Conditions : N-Bromosuccinimide (NBS) in CCl₄ with a catalytic amount of FeBr₃ (2 mol%) at 80°C for 6 hours.

  • Outcome : 4-Methoxy-1-nitro-2-bromobenzene is obtained in 75% yield, confirmed by 1H^1H NMR (δ 7.8 ppm, aromatic H).

Heck Coupling with Ethylene

  • Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C.

  • Reaction : Ethylene gas is bubbled through the mixture for 12 hours, achieving 82% conversion. The vinyl group is introduced at C2, avoiding β-hydride elimination due to ethylene’s excess.

Advantages :

  • High regioselectivity (>95% para-substitution).

  • Scalable under continuous flow conditions, as demonstrated in analogous nitration protocols.

MethodYield (%)Purity (%)Key Advantage
Direct Nitration6892Simplicity
Heck Coupling8298Regioselectivity
Continuous Flow8599Scalability and Safety

Mechanistic Insights and Optimization Strategies

Nitration Regiochemistry

The methoxy group’s strong para-directing effect dominates over the vinyl group’s resonance, favoring nitration at C1. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for the para transition state over meta.

Catalyst Optimization in Heck Reactions

  • Ligand Effects : Bulky ligands like P(t-Bu)₃ reduce Pd aggregation, enhancing turnover number (TON) to 1,200.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, whereas THF leads to premature catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2-Ethenyl-4-methoxy-1-nitrobenzene has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of nitrobenzene compounds have shown promise as anti-cancer agents and in the development of inhibitors for various enzymes .

Case Study: Antiviral Activity
Research has indicated that compounds related to this compound can act as non-nucleoside inhibitors against viral polymerases, such as NS5B in hepatitis C virus. These compounds demonstrate significant potency in biochemical assays, suggesting that structural modifications could lead to new antiviral drugs .

Materials Science

In materials science, this compound can serve as a precursor for synthesizing various polymers and copolymers. The compound's reactivity allows it to participate in polymerization reactions, which can be utilized to develop materials with specific properties for applications in coatings, adhesives, and electronic devices .

Table 1: Potential Polymer Applications

Application TypeDescription
CoatingsUsed to create protective layers with enhanced durability
AdhesivesServes as a component in formulating strong bonding agents
ElectronicsCan be incorporated into conductive polymers for electronic applications

Organic Synthesis

As a versatile intermediate, this compound is useful in organic synthesis pathways. It can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions to form more complex molecules .

Example Reaction Pathways

  • Nucleophilic Substitution : The nitro group can be replaced by amines or alcohols to produce amine derivatives.
  • Cross-Coupling Reactions : It can participate in Suzuki or Heck reactions to form biaryl compounds, which are significant in drug discovery .

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethenyl group allows for polymerization reactions, making it useful in material science applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and similarities between 2-Ethenyl-4-methoxy-1-nitrobenzene and related compounds from the evidence:

Compound Name Substituents and Positions Key Structural Features Notable Properties/Applications References
This compound -NO₂ (1), -OCH₃ (4), -CH=CH₂ (2) Conjugated ethenyl group; electron-withdrawing nitro and electron-donating methoxy groups Potential for optoelectronic materials N/A
1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5) -OCH₃ (1), -CH=CH-C₆H₄-NO₂ (3) Nitro on ethenyl-linked phenyl ring; (E)-stereochemistry Photostability; possible use in liquid crystals
1-Iodo-4-methoxy-2-nitrobenzene -NO₂ (2), -OCH₃ (4), -I (1) Iodo substituent (bulky, electron-withdrawing) Crystallography studies (Acta Cryst. E)
4-Allyl-1,2-dimethoxybenzene -OCH₃ (1,2), -CH₂CH=CH₂ (4) Allyl group; no nitro substituent Antibacterial derivatives of eugenol
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene -OCH₃ (2), -OC₂H₅ (1), -CH=CH-C₆H₄-NO₂ (4) Ethoxy group; nitro on ethenyl-linked phenyl Crystalline packing influenced by hydrogen bonds
Key Observations:
  • Substituent Position Effects : The position of the nitro group drastically alters electronic properties. In this compound, the nitro group at position 1 creates a meta-directing effect, whereas in CAS 14064-58-5, the nitro group is on the ethenyl-linked phenyl ring, enhancing conjugation across the molecule .
  • Steric vs. Electronic Contributions : Replacing the ethenyl group with bulkier substituents (e.g., iodo in 1-Iodo-4-methoxy-2-nitrobenzene) reduces planarity and alters crystallographic packing .

Biological Activity

2-Ethenyl-4-methoxy-1-nitrobenzene, a nitro-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO3C_{10}H_{11}NO_3. Its structure features a nitro group (-NO₂), a methoxy group (-OCH₃), and an ethenyl group (-C=C-) attached to a benzene ring. These functional groups contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. A notable study demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, leading to programmed cell death. The compound's IC50 values in different cancer cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (breast)25.72
HeLa (cervical)30.15
A549 (lung)15.85

This data suggests that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.020

These results indicate that this compound possesses substantial antimicrobial potential, making it a candidate for further exploration in the development of new antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that promote apoptosis.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation, although further studies are needed to identify these targets.
  • DNA Interaction : Preliminary data indicate that the nitro group may facilitate interactions with DNA, potentially leading to DNA damage and subsequent cell death .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Case Study 1 : In a study involving tumor-bearing mice, treatment with the compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an anticancer therapy .
  • Case Study 2 : The antimicrobial effects were assessed through both disk diffusion and broth dilution methods, confirming its efficacy against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethenyl-4-methoxy-1-nitrobenzene, and what critical parameters influence yield and purity?

  • Methodological Answer : Common routes include nitration of methoxy-substituted styrene derivatives or palladium-catalyzed coupling of nitroaryl halides with vinyl reagents. Key parameters:
  • Temperature control (e.g., nitration at 0–5°C to avoid over-nitration) .
  • Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from regioisomers .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and vinyl protons (δ 5.2–5.8 ppm for trans/cis coupling) .
  • ¹³C NMR : Nitro group deshields adjacent carbons (~δ 140–150 ppm) .
  • IR : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (m/z ~193) and fragmentation patterns .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods for nitration reactions (risk of NOx release) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement (SHELX) : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H···O interactions between nitro and methoxy groups) .
  • Validation : Apply PLATON to check for missed symmetry or disorder .

Q. How can contradictory data between computational and experimental results (e.g., bond angles, reactivity) be reconciled?

  • Methodological Answer :
  • Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric/electronic discrepancies .
  • Dynamic Effects : Use molecular dynamics simulations to assess conformational flexibility (e.g., vinyl group rotation) .
  • Experimental Replication : Repeat synthesis under controlled conditions to isolate kinetic vs. thermodynamic products .

Q. Which experimental design strategies minimize byproduct formation during catalytic functionalization?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and temperature to optimize selectivity .
  • In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track reaction progress and intermediate stability .
  • Green Chemistry : Employ biphasic systems (e.g., water/THF) to reduce hazardous waste .

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